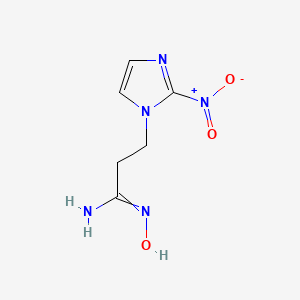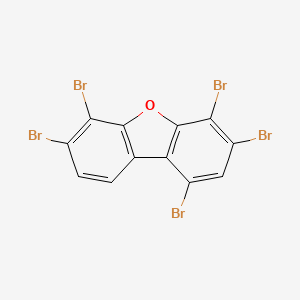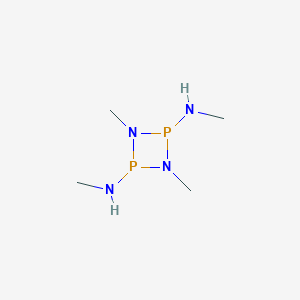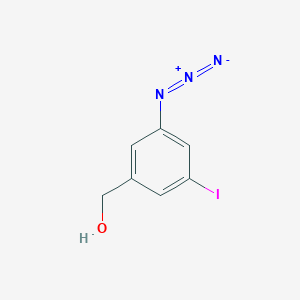
(3-Azido-5-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Azido-5-iodophenyl)methanol is an organic compound with the molecular formula C7H6IN3O It is characterized by the presence of an azido group (-N3) and an iodine atom attached to a benzene ring, along with a methanol group (-CH2OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azido-5-iodophenyl)methanol typically involves the following steps:
Iodination: The starting material, phenol, undergoes iodination to introduce the iodine atom at the desired position on the benzene ring.
Azidation: The iodinated intermediate is then subjected to azidation, where an azido group is introduced.
Methanol Addition: Finally, the methanol group is added to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include acetonitrile and methanol, and catalysts such as copper(I) iodide may be employed to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group under appropriate conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as sodium azide or sodium methoxide are employed for substitution reactions.
Major Products:
Oxidation: Formation of (3-Azido-5-iodophenyl)aldehyde or (3-Azido-5-iodobenzoic acid).
Reduction: Formation of (3-Amino-5-iodophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Azido-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Azido-5-iodophenyl)methanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties make the compound useful in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
- (3-Azido-5-bromophenyl)methanol
- (3-Azido-5-chlorophenyl)methanol
- (3-Azido-5-fluorophenyl)methanol
Comparison:
- Uniqueness: (3-Azido-5-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions.
- Reactivity: The azido group in this compound is highly reactive, allowing for efficient participation in click chemistry and other synthetic transformations.
Propriétés
Numéro CAS |
528893-97-2 |
|---|---|
Formule moléculaire |
C7H6IN3O |
Poids moléculaire |
275.05 g/mol |
Nom IUPAC |
(3-azido-5-iodophenyl)methanol |
InChI |
InChI=1S/C7H6IN3O/c8-6-1-5(4-12)2-7(3-6)10-11-9/h1-3,12H,4H2 |
Clé InChI |
OKOZDIAJNQOGKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N=[N+]=[N-])I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


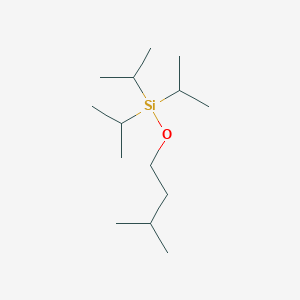

![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
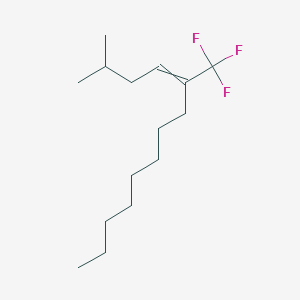
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
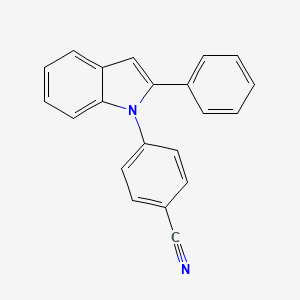
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
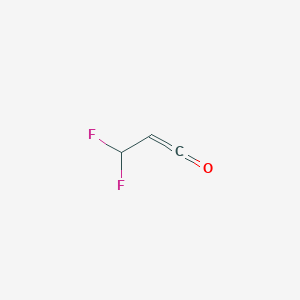
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
